molecular formula C10H14N6S B287550 4-amino-5-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-4H-1,2,4-triazol-3-yl hydrosulfide

4-amino-5-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B287550
M. Wt: 250.33 g/mol
InChI Key: RWPYTUZJPPWYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-4H-1,2,4-triazol-3-yl hydrosulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of 4-amino-5-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-4H-1,2,4-triazol-3-yl hydrosulfide is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes, such as topoisomerase II and tubulin, which are involved in cell division and proliferation. This leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and antimicrobial activities, this compound has been shown to exhibit various biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis. Additionally, it has been shown to inhibit the production of reactive oxygen species, which are known to be involved in various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-amino-5-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-4H-1,2,4-triazol-3-yl hydrosulfide is its potent anticancer and antimicrobial activities. This makes it a promising candidate for the development of novel anticancer and antimicrobial agents. However, one of the limitations of the compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 4-amino-5-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-4H-1,2,4-triazol-3-yl hydrosulfide. One area of focus could be the development of more efficient synthesis methods for the compound, which could improve its availability for research and development. Additionally, further studies could be conducted to elucidate the mechanism of action of the compound and to identify potential molecular targets for its activity. Finally, the compound could be evaluated for its potential applications in other fields, such as agriculture and environmental science.

Synthesis Methods

The synthesis of 4-amino-5-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-4H-1,2,4-triazol-3-yl hydrosulfide involves the reaction of 4-amino-5-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-4H-1,2,4-triazole-3-thiol with a suitable electrophile, such as an alkyl halide or an aryl halide, in the presence of a base. The reaction is typically carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures. The resulting product is purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

4-amino-5-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-4H-1,2,4-triazol-3-yl hydrosulfide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, it has been found to possess antimicrobial activity against a range of bacteria and fungi.

Properties

Molecular Formula

C10H14N6S

Molecular Weight

250.33 g/mol

IUPAC Name

4-amino-3-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H14N6S/c1-15-8(9-12-13-10(17)16(9)11)6-4-2-3-5-7(6)14-15/h2-5,11H2,1H3,(H,13,17)

InChI Key

RWPYTUZJPPWYOG-UHFFFAOYSA-N

SMILES

CN1C(=C2CCCCC2=N1)C3=NNC(=S)N3N

Canonical SMILES

CN1C(=C2CCCCC2=N1)C3=NNC(=S)N3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.